molecular formula C18H26ClNO4 B3824222 ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

Cat. No. B3824222
M. Wt: 355.9 g/mol
InChI Key: SJTBVMMPYGIAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to inhibit the activation of NF-κB and MAPK, leading to the reduction of inflammation and cell proliferation.
Biochemical and Physiological Effects:
ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cell proliferation, and the induction of apoptosis. ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A is its potential therapeutic applications in various scientific research areas. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more effective delivery systems. Further research is also needed to explore its potential therapeutic applications in other scientific research areas, such as cardiovascular diseases and metabolic disorders.
In conclusion, ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A in various scientific research areas.

Scientific Research Applications

Ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been studied for its potential therapeutic applications in various scientific research areas, including neurodegenerative diseases, inflammation, and cancer. In neurodegenerative diseases, ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to inhibit the production of pro-inflammatory cytokines. In cancer, ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate A has been shown to induce apoptosis and inhibit tumor growth.

properties

IUPAC Name

ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4/c1-3-24-17(22)18(8-10-23-2)7-4-9-20(13-18)12-14-11-15(19)5-6-16(14)21/h5-6,11,21H,3-4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBVMMPYGIAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=C(C=CC(=C2)Cl)O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(5-chloro-2-hydroxybenzyl)-3-(2-methoxyethyl)-3-piperidinecarboxylate

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